4-Chlorobutanamide

Catalog No.
S703844
CAS No.
2455-04-1
M.F
C4H8ClNO
M. Wt
121.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorobutanamide

CAS Number

2455-04-1

Product Name

4-Chlorobutanamide

IUPAC Name

4-chlorobutanamide

Molecular Formula

C4H8ClNO

Molecular Weight

121.56 g/mol

InChI

InChI=1S/C4H8ClNO/c5-3-1-2-4(6)7/h1-3H2,(H2,6,7)

InChI Key

XYOXIERJKILWCG-UHFFFAOYSA-N

SMILES

C(CC(=O)N)CCl

Canonical SMILES

C(CC(=O)N)CCl

4-Chlorobutanamide is an organic compound with the chemical formula C₄H₈ClNO and a CAS number of 2455-04-1. It features a butanamide structure, where a chlorine atom is substituted at the fourth carbon position of the butanamide chain. This compound is characterized by its amide functional group, which contributes to its reactivity and potential biological activity. The molecular structure can be represented as follows:

text
Cl |H₂N-C-C-C=O | H

4-Chlorobutanamide is soluble in water and organic solvents, making it a versatile compound in various chemical applications.

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of various derivatives. For example, it can react with amines to form substituted amides .
  • Acylation Reactions: This compound can undergo acylation reactions, where it acts as an acyl donor in the synthesis of more complex amides or other functional groups .
  • Dehydrohalogenation: Under specific conditions, 4-chlorobutanamide can lose hydrogen chloride to form an unsaturated compound .

Research indicates that 4-chlorobutanamide exhibits notable biological activities. It has been studied for its potential anti-MAO (monoamine oxidase) activity, which suggests a role in modulating neurotransmitter levels and potential applications in treating mood disorders . Additionally, its derivatives have shown promise in various pharmacological studies, highlighting its relevance in medicinal chemistry.

Several methods are utilized for synthesizing 4-chlorobutanamide:

  • Chlorination of Butanamide: This straightforward method involves the chlorination of butanamide using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the fourth carbon position.
  • Amidation Reactions: 4-Chlorobutanoyl chloride can react with ammonia or primary amines to yield 4-chlorobutanamide directly.
  • Microwave-Assisted Synthesis: Recent techniques have employed microwave irradiation to enhance reaction rates and yields when synthesizing this compound from starting materials .

4-Chlorobutanamide is utilized across various fields:

  • Pharmaceuticals: Its derivatives are explored for therapeutic applications, particularly in neuropharmacology due to their potential MAO inhibitory effects.
  • Chemical Synthesis: It serves as an intermediate in synthesizing other organic compounds, including agrochemicals and fine chemicals.
  • Research: Used in laboratory settings for studying reaction mechanisms involving amides and their derivatives.

Studies on 4-chlorobutanamide have focused on its interactions with biological systems. Notably, research has demonstrated its potential interactions with enzymes involved in neurotransmitter metabolism, particularly through its action as a monoamine oxidase inhibitor . These interactions are critical for understanding its pharmacological profile and potential therapeutic applications.

Several compounds share structural similarities with 4-chlorobutanamide, including:

Compound NameChemical FormulaNotable Features
ButanamideC₄H₉NOParent compound without chlorine substitution
2-ChlorobutanamideC₄H₉ClNOChlorine at the second carbon; different reactivity
N,N-DimethylbutanamideC₆H₁₃NContains dimethyl substitution; different sterics
3-ChlorobutanamideC₄H₉ClNOChlorine at the third carbon; altered properties

Uniqueness of 4-Chlorobutanamide

The unique aspect of 4-chlorobutanamide lies in its specific chlorine substitution at the fourth carbon position, which influences both its chemical reactivity and biological activity compared to similar compounds. This substitution enhances its potential as a pharmacological agent while also providing distinct pathways for chemical synthesis that may not be available to other analogs.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

2455-04-1

Wikipedia

4-Chlorobutyramide

Dates

Last modified: 08-15-2023

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